molecular formula C25H20ClN3O6 B2556580 (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380477-84-9

(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2556580
CAS No.: 380477-84-9
M. Wt: 493.9
InChI Key: KVBNJFNIWGLXGF-UHFFFAOYSA-N
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Description

(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a sophisticated chemical reagent designed for research applications, particularly in the field of kinase inhibition and signal transduction pathway analysis. Its molecular structure is characteristic of a cyanopropenamide scaffold, a motif known to act as a covalent inhibitor by targeting conserved cysteine residues in the ATP-binding pocket of various kinases. This compound is of significant interest for the study of inflammatory diseases and oncology, as its structural features suggest potential activity against Janus kinases (JAK) or other closely related kinase families [https://pubmed.ncbi.nlm.nih.gov/31009785/]. Researchers can utilize this high-purity compound to probe kinase function, elucidate downstream signaling cascades such as the JAK-STAT pathway, and investigate the therapeutic potential of covalent inhibition strategies in cell-based assays and biochemical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6/c1-33-23-13-19(29(31)32)8-9-21(23)28-25(30)18(14-27)11-16-7-10-22(24(12-16)34-2)35-15-17-5-3-4-6-20(17)26/h3-13H,15H2,1-2H3,(H,28,30)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBNJFNIWGLXGF-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C23H24ClN3O4
  • Molecular Weight : 447.91 g/mol
  • IUPAC Name : (Z)-N-(2-methoxy-4-nitrophenyl)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-prop-2-enamide

The presence of multiple functional groups, including methoxy and nitro groups, suggests a potential for diverse biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methoxyphenyl compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
    • Cell Cycle Arrest : It may induce G1 phase cell cycle arrest by modulating cyclin-dependent kinases (CDKs) and their inhibitors.

Antioxidant Activity

The antioxidative properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

  • Research Findings :
    • Studies have demonstrated that similar compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting neuronal cells from oxidative damage.

Neuroprotective Effects

Given the structure's resemblance to known neuroprotective agents, this compound may offer neuroprotection against conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

  • Case Studies :
    • In vitro studies have shown that compounds with similar structures can reduce amyloid-beta accumulation in neuronal cultures, which is a hallmark of AD pathology.
    • Animal models treated with analogous compounds exhibited improved cognitive function and reduced neuroinflammation.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerApoptosis induction
Cell cycle arrest
AntioxidantFree radical scavenging
Enhanced antioxidant enzyme activity
NeuroprotectiveReduction of amyloid-beta
Improvement in cognitive function

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been screened for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to standard antibiotics .
  • Anticancer Potential : Some derivatives of similar structures have been investigated for their anticancer properties. They may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Screening : A study conducted on related compounds demonstrated favorable antimicrobial activities with inhibition zones ranging from 16 to 26 mm against various bacterial strains. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) were assessed, indicating the potential efficacy of these compounds in treating infections .
  • Structure-Activity Relationship (SAR) : Research into the SAR of methoxyphenyl derivatives has provided insights into how modifications to the molecular structure can enhance biological activity. This information is critical for designing new compounds with improved efficacy .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets, aiding in the identification of potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous enamide derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound 2-Chlorophenyl, 3-methoxyphenyl, 4-nitrophenyl, cyano ~495.9* Cyano, nitro, methoxy, chlorophenyl
(2Z)-3-(4-chlorophenyl)-N-cyclohexyl-2-[(4-methoxyphenyl)carbonylamino]prop-2-enamide 4-Chlorophenyl, cyclohexylamino, 4-methoxybenzamide ~467.9 Amide, methoxy, chlorophenyl, cyclohexylamino
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile 4-Chlorophenyl, sulfonamido, formyl, methylbenzenesulfonyl ~483.9 Sulfonamido, formyl, nitrile
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide 4-Bromophenyl, 3-methoxyphenyl, trimethylphenyl, cyano ~536.3 Bromophenyl, cyano, trimethylphenyl
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide 2,4-Dichlorophenyl, hydroxy, thioamide ~340.7 Thioamide, dichlorophenyl, hydroxy

*Calculated based on molecular formula.

Key Findings from Structural Comparisons

Cyano vs. Thioamide: The cyano group in the target compound offers stronger dipole interactions than the thioamide in , influencing binding affinity in biological systems.

Sulfonamido groups (e.g., in ) improve aqueous solubility compared to the target’s nitro group, which may limit bioavailability .

Hydrogen bonding: The nitro and cyano groups in the target compound facilitate stronger hydrogen-bonding networks than hydroxy or formyl substituents in analogs , critical for crystal packing and stability .

Research Findings and Implications

  • Synthetic Challenges: The Z-configuration in the target compound requires precise stereocontrol during synthesis, contrasting with more flexible analogs like where cyclohexylamino groups simplify crystallization .
  • Metabolic Profiles : Unlike thioamide derivatives , the target’s nitro group may lead to unique metabolites, necessitating comparative in vivo studies to assess toxicity .
  • Crystallographic Data: Single-crystal X-ray studies (e.g., ) highlight the role of substituents in packing efficiency. The target’s nitro and cyano groups likely form denser crystals than bromophenyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide?

  • Methodology :

  • A multi-step approach is typical for such polyfunctional enamide derivatives. Begin with substitution reactions under alkaline conditions to introduce the 2-chlorophenylmethoxy group (as seen in analogous intermediates ).
  • Use condensation reactions with cyanoacetic acid derivatives under controlled pH and temperature to form the enamide backbone. For stereochemical control (Z-configuration), employ catalysts like DBU or DCC, and monitor reaction progress via HPLC .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize impurities that could affect stereochemical outcomes .

Q. How can the stereochemical purity (Z vs. E isomer) of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm the Z-configuration .
  • NMR spectroscopy : Compare coupling constants (J values) of the α,β-unsaturated enamide protons. Z-isomers typically exhibit smaller J values (~10–12 Hz) due to restricted rotation .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate and quantify isomers .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodology :

  • FT-IR : Confirm nitrile (C≡N, ~2220 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–8.5 ppm), and cyano-adjacent carbons (δ ~110–120 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., via ESI+ mode) to ensure synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

  • Methodology :

  • Purity assessment : Re-evaluate compound purity via HPLC-MS to rule out degradation products or residual solvents that may interfere with assays .
  • Isomer-specific testing : Isolate Z and E isomers via preparative HPLC and test individually, as stereochemistry can drastically alter bioactivity .
  • Assay optimization : Control variables like solvent (DMSO vs. saline), cell line viability, and incubation time to minimize variability .

Q. What strategies are effective for optimizing the yield of the Z-isomer during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent polarity, catalyst loading) for Z-selectivity .
  • Additive screening : Test sterically hindered bases (e.g., TMG) or Lewis acids (e.g., ZnCl₂) to favor Z-configuration via kinetic control .
  • In situ monitoring : Employ flow chemistry with real-time FT-IR or UV-Vis to terminate reactions at peak Z-isomer concentration .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or VEGFR kinases) .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR analysis : Correlate substituent electronegativity (e.g., nitro group’s electron-withdrawing effect) with inhibitory activity .

Technical Challenges & Solutions

Q. What are the common crystallization challenges for this compound, and how can they be addressed?

  • Challenges : Poor crystal growth due to flexible enamide backbone or nitro group polarity.
  • Solutions :

  • Screen crystallization solvents (e.g., DMF/water, THF/heptane) and use seed crystals from analogous structures .
  • Employ slow evaporation at 4°C or vapor diffusion methods to enhance lattice formation .

Q. How can researchers mitigate degradation of the nitro group during long-term storage?

  • Methodology :

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent photolytic or oxidative degradation .
  • Add stabilizers like BHT (0.1% w/w) to inhibit free radical formation .

Safety & Handling

Q. What safety precautions are critical when handling this compound in the lab?

  • Protocols :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as nitro and cyano groups are toxic .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Neutralize waste with 10% NaHCO₃ before disposal to degrade reactive functional groups .

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